molecular formula C7H10O4 B13464434 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid

3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B13464434
M. Wt: 158.15 g/mol
InChI Key: OERYANULTAOFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dioxabicyclo[321]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms within the bicyclic framework

Preparation Methods

The synthesis of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer). The synthetic route includes:

Chemical Reactions Analysis

3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. The presence of oxygen atoms within the bicyclic framework can facilitate hydrogen bonding and other interactions, enhancing its binding affinity .

Comparison with Similar Compounds

3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 3,8-Dioxabicyclo[32

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3,8-dioxabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-6(9)7-2-1-5(11-7)3-10-4-7/h5H,1-4H2,(H,8,9)

InChI Key

OERYANULTAOFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COCC1O2)C(=O)O

Origin of Product

United States

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